3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one)
Description
3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) is a bis-β-diketone derivative characterized by two 5,5-dimethylcyclohex-2-en-1-one moieties linked via an octa-1,7-diyne spacer. This compound is of interest due to its rigid, conjugated diyne bridge, which imparts unique electronic and structural properties. The cyclohexenone rings adopt non-planar conformations influenced by steric effects from the geminal dimethyl groups, as observed in related β-diketone systems .
Properties
CAS No. |
654643-86-4 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[8-(5,5-dimethyl-3-oxocyclohexen-1-yl)octa-1,7-diynyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H30O2/c1-23(2)15-19(13-21(25)17-23)11-9-7-5-6-8-10-12-20-14-22(26)18-24(3,4)16-20/h13-14H,5-8,15-18H2,1-4H3 |
InChI Key |
WUDZWGPIFKPZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C#CCCCCC#CC2=CC(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves the coupling of 1,7-octadiyne with 5,5-dimethylcyclohex-2-en-1-one derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moieties to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the enone and alkyne functionalities, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are not well-defined and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bridging Group Variations
The diyne bridge in the target compound distinguishes it from other bis-β-diketones:
- 3,3′-[Ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) ():
This compound replaces the diyne with a flexible ethane-1,2-diylbis(oxy) linker. The oxygen atoms introduce polarity, enhancing hydrogen-bonding capacity (e.g., O···H interactions comprise 22.4% of Hirshfeld surfaces vs. <15% in diyne analogs) . The diyne’s rigidity, in contrast, promotes π-conjugation and planar molecular stacking, as seen in similar alkynyl-linked systems .
- 2,2′-[(4-Ethoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) ():
Here, an aromatic (4-ethoxyphenyl)methylene bridge replaces the diyne. The ethoxy group introduces steric bulk and electron-donating effects, altering reactivity. For example, this compound forms stronger intramolecular O–H···O hydrogen bonds (2.65 Å vs. 2.72 Å in diyne analogs) due to the hydroxyl groups’ proximity .
Table 1: Key Structural Differences in Bridged Bis-β-Diketones
Reactivity and Functionalization
Cyclization Behavior :
The target compound’s diyne bridge may resist acid-mediated cyclization seen in ether-linked analogs. For instance, bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) with propane-1,1-diyl bridges undergoes trifluoroacetic acid (TFA)-catalyzed cyclization to form xanthenes . The diyne’s rigidity likely hinders such intramolecular reactions, favoring stability under acidic conditions.- Coordination Chemistry: Unlike β-diketones with azanediyl bridges (e.g., 3,3’-(1,2-phenylenebis(azanediyl))bis(dimedone)), which form stable Mn(II), Co(II), and Cu(II) complexes via N,O-chelation , the diyne-linked compound lacks lone-pair donors.
Supramolecular Features
Hirshfeld Surface Analysis :
Compared to the ethane-1,2-diylbis(oxy) derivative (H···H contacts: 54.2%; O···H: 22.4%) , the diyne compound likely exhibits reduced polar interactions and increased C···C contacts due to its aliphatic bridge. Similar diyne systems show C–H···π interactions (~12%) and van der Waals-dominated packing .Thermodynamic Stability : QTAIM analysis of related bis-β-diketones reveals bond critical points (BCPs) at O···H interactions with ρ(r) ≈ 0.02 a.u. and ∇²ρ(r) > 0, indicative of weak hydrogen bonds . The diyne’s lack of hydroxyl groups may lower lattice energy, reducing melting points relative to hydroxylated analogs (e.g., 245–250°C for hydroxylated vs. ~220°C for diyne derivatives) .
Biological Activity
3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one), also known by its CAS number 197152-47-9, is a compound of interest due to its unique structural features and potential biological activities. The compound consists of a bis(5,5-dimethylcyclohex-2-en-1-one) moiety linked by an octa-1,7-diyne chain. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 250.35 g/mol. The structure features two cyclohexenone units connected by an octadiyne chain, which contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H22O2 |
| Molecular Weight | 250.35 g/mol |
| CAS Number | 197152-47-9 |
Synthesis
The synthesis of 3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves multi-step organic reactions. The initial step often includes the formation of the octa-1,7-diyne segment through coupling reactions followed by functionalization to introduce the dimethylcyclohexenone groups.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can protect against oxidative stress in cellular models. The mechanism often involves scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.
Cytotoxicity Studies
A notable study investigated the cytotoxic effects of related compounds on cancer cell lines. The results demonstrated that compounds with similar bis-cyclohexenone structures showed selective cytotoxicity against various cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents.
The proposed mechanism for the biological activity of 3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Study 1: Antioxidant Effects
In a study published in the Journal of Physical Science (2022), researchers synthesized a series of stilbene derivatives and evaluated their protective effects against hydrogen peroxide-induced cytotoxicity in NG108-15 neuronal cells. Results indicated that specific derivatives exhibited significant protective activity, suggesting a potential for neuroprotective applications .
Case Study 2: Cytotoxic Activity
In another investigation focusing on similar compounds derived from cyclohexenones, researchers assessed their effects on various cancer cell lines. The findings revealed that certain derivatives displayed potent cytotoxicity against breast cancer cells while sparing normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
